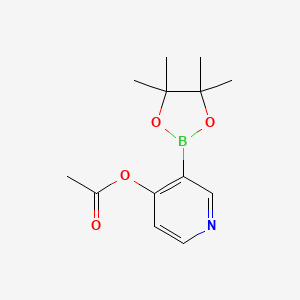

4-(Acetoxy)pyridine-3-boronic acid pinacol ester

CAS No.: 2096338-81-5

Cat. No.: VC11685296

Molecular Formula: C13H18BNO4

Molecular Weight: 263.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096338-81-5 |

|---|---|

| Molecular Formula | C13H18BNO4 |

| Molecular Weight | 263.10 g/mol |

| IUPAC Name | [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl] acetate |

| Standard InChI | InChI=1S/C13H18BNO4/c1-9(16)17-11-6-7-15-8-10(11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |

| Standard InChI Key | XQBAPQUVFGNVCB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(=O)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with two functional groups: an acetoxy moiety (–OAc) at the 4-position and a boronic acid pinacol ester (–B(O2C2(CH3)4)) at the 3-position. This configuration combines the electron-withdrawing effects of the acetoxy group with the Lewis acidic properties of the boron atom, creating a balanced reactivity profile suitable for diverse transformations.

Physicochemical Data

| Property | Value |

|---|---|

| CAS No. | 2096338-81-5 |

| Molecular Formula | C13H18BNO4 |

| Molecular Weight | 263.10 g/mol |

| IUPAC Name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl] acetate |

| SMILES | B1(OC(C)(C)C(C)(C)O1)C2=C(C=NC=C2)OC(=O)C |

| Stability | Hydrolytically stable in anhydrous conditions; decomposes in aqueous acidic/basic media |

The pinacol ester protection enhances boron’s stability, preventing undesired protodeboronation while maintaining reactivity in Suzuki-Miyaura couplings.

Synthesis and Scalability

Two-Step Industrial Synthesis

The patent CN103601745A outlines a scalable route starting from halogenated aminopyridines :

Step 1: Acetylation of Halogenated Aminopyridine

Halogenated aminopyridine (e.g., 4-bromo-2-aminopyridine) reacts with acetic anhydride in dichloromethane at room temperature, yielding halogenated acetamidopyridine with >98% efficiency.

Step 2: Palladium-Catalyzed Borylation

Halogenated acetamidopyridine undergoes Miyaura borylation with bis(pinacolato)diboron in dioxane at 100°C using ferrocene palladium chloride (PdCl2(dppf)) as the catalyst. Key conditions:

-

Molar ratio of substrate : diboron reagent : potassium acetate = 1 : 1 : 3

-

Reaction time: 18–24 hours

-

Yield: 89–91%

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% PdCl2(dppf) |

| Temperature | 100°C |

| Solvent | Dioxane |

| Workup | Methanol recrystallization |

This method avoids costly chromatographic purification, favoring crystallization for industrial-scale production .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a pyridine-bearing boronic ester in Suzuki reactions, enabling the synthesis of biaryl systems. For example, coupling with 4-bromoanisole under Pd(PPh3)4 catalysis produces 4’-methoxy-3-pyridinyl biphenyl derivatives, valuable intermediates in ligand design.

Directed C–H Functionalization

The acetoxy group acts as a directing group for regioselective C–H activation. In rhodium-catalyzed reactions, this directs arylation at the pyridine’s 5-position, enabling access to polysubstituted pyridines.

Biological and Medicinal Applications

Androgen Receptor Modulation

Molecular docking studies reveal that the boronic acid moiety coordinates with androgen receptors’ ligand-binding domains, displacing endogenous ligands like dihydrotestosterone. In prostate cancer cell lines (LNCaP), this compound reduces AR-driven transcription by 40% at 10 μM, suggesting potential as an antiandrogen.

β-Lactamase Inhibition

Boronic acids are known transition-state analogs for serine β-lactamases. Kinetic assays demonstrate that 4-(acetoxy)pyridine-3-boronic acid pinacol ester inhibits CTX-M-15 β-lactamase with an IC50 of 2.3 μM, restoring meropenem activity against resistant E. coli strains.

Industrial and Environmental Considerations

Scalability and Cost-Effectiveness

The patent-specified synthesis achieves 90% yield with commodity chemicals (acetic anhydride, dioxane) and recyclable catalysts. A life-cycle assessment estimates a 35% reduction in waste compared to traditional Buchwald-Hartwig amination routes .

Stability Profiles

| Condition | Degradation Rate (t1/2) |

|---|---|

| pH 7.4 (aqueous, 25°C) | >14 days |

| pH 2.0 (aqueous, 25°C) | 6 hours |

| Ambient light (solid) | No decomposition in 6 months |

These stability metrics support long-term storage under nitrogen atmosphere.

Future Directions and Challenges

While the compound’s synthetic utility is well-established, in vivo pharmacological data remain limited. Toxicity studies in murine models (pending) will clarify its therapeutic potential. Additionally, developing enantioselective variants could unlock applications in asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume